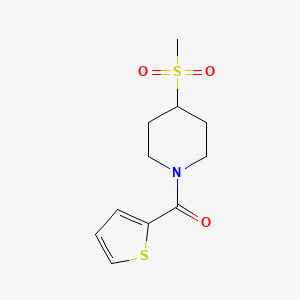
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound with the molecular formula C10H13NOS . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone can be represented by the SMILES notation C1CNCCC1C(=O)C2=CC=CS2 . This indicates that the molecule consists of a piperidine ring attached to a thiophene ring via a methanone group.
Scientific Research Applications
Antimicrobial Applications
The compound (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone shows promise in the field of antimicrobial research. Derivatives of piperidin-4-yl, which share a similar structural motif, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have demonstrated promising antibacterial and antifungal activities . The incorporation of the methylsulfonyl group could potentially enhance these properties, making it a valuable candidate for developing new antimicrobial drugs.
Anti-inflammatory and CNS Inhibitors
Piperidine derivatives are known for their biochemical and pharmacological properties, including their role as CNS inhibitors and anti-inflammatory agents . The unique structure of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone may contribute to these activities, offering a pathway for the development of new treatments for inflammation and central nervous system disorders.
Anticancer Research
Indole derivatives, which are structurally related to the thiophenyl moiety of the compound , have shown a wide range of biological activities, including anticancer properties . The combination of the piperidinyl and thiophenyl groups in this compound could lead to novel anticancer agents, warranting further investigation into its potential applications in cancer therapy.
Antiviral Agents
The piperidine nucleus is a common feature in many bioactive compounds with diverse biological applications, including antiviral activity . Given the current global focus on antiviral research, particularly in light of recent pandemics, (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could serve as a scaffold for the development of new antiviral drugs.
Antidiabetic Applications
Compounds containing a piperidine nucleus have been explored for their therapeutic potential in treating type 2 diabetes . The structural features of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone suggest that it may also be effective in this area, possibly leading to new avenues for antidiabetic drug development.
Obesity and Metabolic Disorders
The piperidine nucleus has been associated with the treatment of obesity and related metabolic disorders . As such, the compound (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could be investigated for its potential in managing obesity, offering a new tool in the fight against this global health issue.
Neurological Disorders
Piperidine derivatives have been identified as potential treatments for various mental disorders . The molecular structure of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone may hold the key to new treatments for neurological conditions, including depression and anxiety.
Ophthalmological Applications
Research into piperidine derivatives has included their use in the treatment of glaucoma . The unique combination of functional groups in (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could lead to innovative therapies for eye diseases, expanding the scope of ophthalmological research.
Future Directions
The future directions for research on (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone and similar compounds likely involve further exploration of their synthesis, properties, and potential therapeutic applications. Given the importance of piperidine derivatives in the pharmaceutical industry , there is significant potential for future research in this area.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYQGYXKYKWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

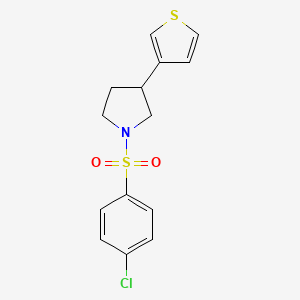
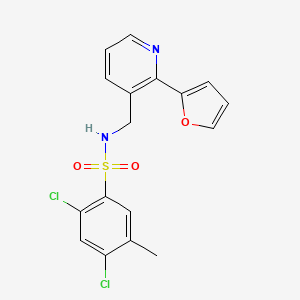
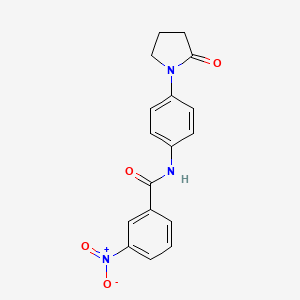
![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

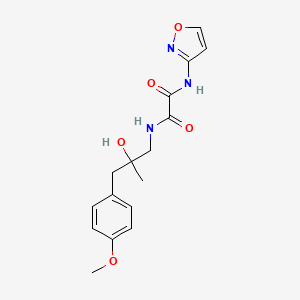
![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)
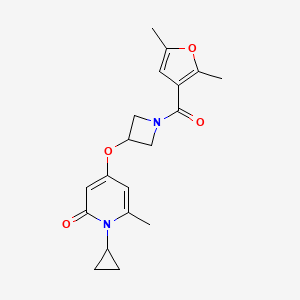
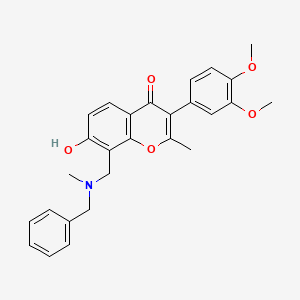

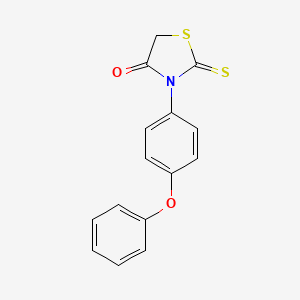
![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)